![molecular formula C20H24N6O2S B2801051 (E)-N,N-diethyl-4-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide CAS No. 326911-19-7](/img/structure/B2801051.png)
(E)-N,N-diethyl-4-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide
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Description
(E)-N,N-diethyl-4-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N6O2S and its molecular weight is 412.51. The purity is usually 95%.
BenchChem offers high-quality (E)-N,N-diethyl-4-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N,N-diethyl-4-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- This compound has been synthesized and evaluated for its antimicrobial activity against various bacteria and fungi. The structure of the compound and its derivatives were identified through analytical and spectral studies, demonstrating their potential in antimicrobial applications (Sarvaiya, Gulati, & Patel, 2019).
Anticancer and Anti-HCV Agents
- Derivatives of this compound have been synthesized and tested for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The research highlights the therapeutic potential of these compounds in various medical fields (Küçükgüzel et al., 2013).
Corrosion Inhibition
- The compound has been investigated as an effective corrosion inhibitor for mild steel in acidic environments. This research opens new avenues for its application in industrial processes (Mostfa et al., 2020).
Photodynamic Therapy
- Research on the compound's derivatives suggests their application in photodynamic therapy, especially for cancer treatment. The studies focus on the photophysical and photochemical properties of these derivatives (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Docking in Cancer Research
- The compound has been subject to molecular docking studies for potential application as an anti-breast cancer agent. This type of research is crucial in drug development and cancer therapy (Putri et al., 2021).
properties
IUPAC Name |
4-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-4-25(5-2)29(27,28)18-13-11-16(12-14-18)22-23-19-15(3)24-26(20(19)21)17-9-7-6-8-10-17/h6-14H,4-5,21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLPMLSUKQBNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(N(N=C2C)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N,N-diethyl-4-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide |
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